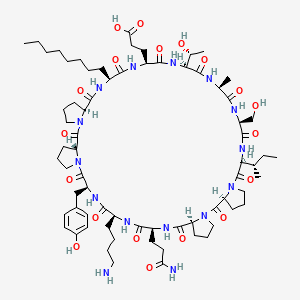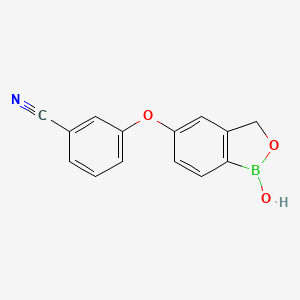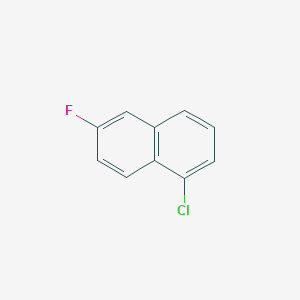
1-Chloro-6-fluoronaphthalene
描述
1-Chloro-6-fluoronaphthalene is an organic compound with the molecular formula C10H6ClF It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-6-fluoronaphthalene can be synthesized through various methods. One common approach involves the halogenation of naphthalene derivatives. For instance, starting with 1-chloronaphthalene, a fluorination reaction can be carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反应分析
1-Chloro-6-fluoronaphthalene undergoes various types of chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted naphthalene derivatives.
Electrophilic Substitution: The fluorine atom can be substituted by electrophiles in the presence of strong acids or catalysts.
2. Oxidation and Reduction Reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce partially or fully reduced naphthalene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
- Substituted naphthalene derivatives.
- Naphthoquinone derivatives.
- Reduced naphthalene derivatives.
科学研究应用
1-Chloro-6-fluoronaphthalene has several applications in scientific research, including:
1. Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
2. Biology and Medicine:
- Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
- Studied for its biological activity and interactions with various biomolecules.
3. Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with specific properties.
作用机制
The mechanism by which 1-Chloro-6-fluoronaphthalene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is typically displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound is converted to naphthoquinone derivatives through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
1-Chloro-6-fluoronaphthalene can be compared with other halogenated naphthalene derivatives, such as:
1. 1-Chloronaphthalene:
- Similar in structure but lacks the fluorine atom.
- Undergoes similar substitution reactions but with different reactivity.
2. 1-Fluoronaphthalene:
- Similar in structure but lacks the chlorine atom.
- Exhibits different reactivity in nucleophilic and electrophilic substitution reactions.
3. 1-Bromo-6-fluoronaphthalene:
- Contains a bromine atom instead of chlorine.
- Shows different reactivity due to the larger size and different electronegativity of bromine.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity patterns. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts.
属性
IUPAC Name |
1-chloro-6-fluoronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMFMXIAWJGNLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


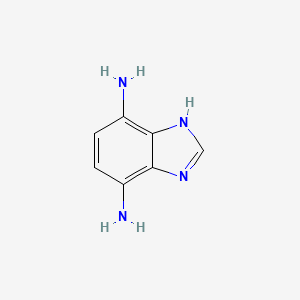
![(1R,5R,6S)-6-Hydroxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B3332473.png)
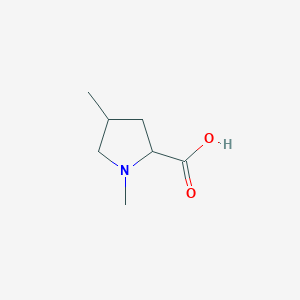
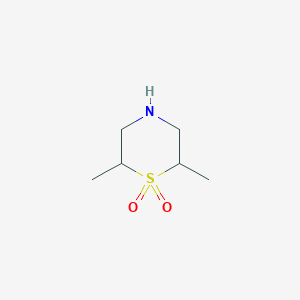
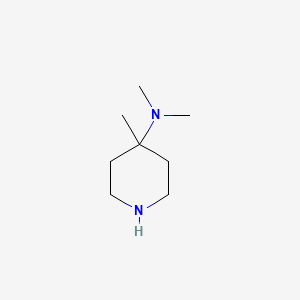
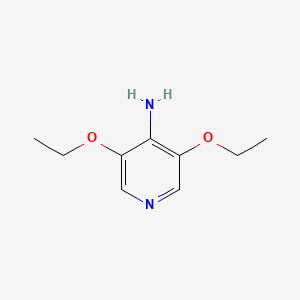
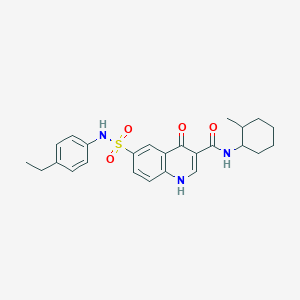
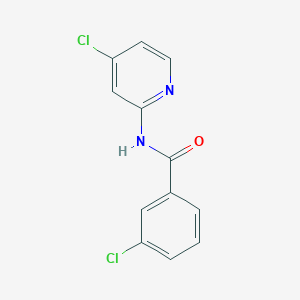
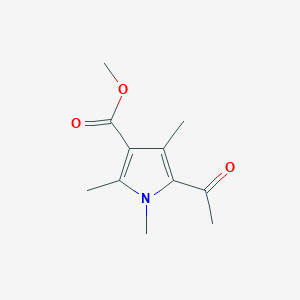
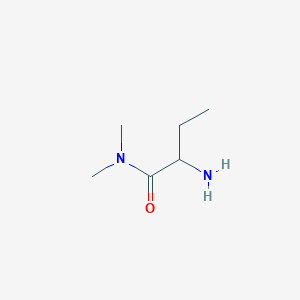

![5-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3332563.png)
